
Falnidamol
Descripción general
Descripción
Falnidamol es un compuesto orgánico sintético que pertenece a la clase de la anilina y las anilinas sustituidas. Es conocido por su papel como inhibidor del receptor del factor de crecimiento epidérmico, que ha demostrado potencial en la actividad anticancerígena .
Mecanismo De Acción
Falnidamol ejerce sus efectos al inhibir selectivamente el receptor del factor de crecimiento epidérmico. Esta inhibición interrumpe las vías de señalización involucradas en la proliferación y supervivencia celular, lo que lleva a la supresión del crecimiento tumoral. Los objetivos moleculares incluyen el receptor del factor de crecimiento epidérmico y las tirosina quinasas relacionadas .
Compuestos Similares:
Gefitinib: Otro inhibidor del receptor del factor de crecimiento epidérmico con propiedades anticancerígenas similares.
Erlotinib: Un compuesto que también se dirige al receptor del factor de crecimiento epidérmico y se utiliza en el tratamiento de varios cánceres .
Unicidad de this compound: this compound es único en su alta selectividad para el receptor del factor de crecimiento epidérmico, con una actividad mínima contra otras tirosina quinasas relacionadas. Esta selectividad reduce el potencial de efectos fuera del objetivo y aumenta su potencial terapéutico .
Análisis Bioquímico
Biochemical Properties
Falnidamol interacts with the enzymes EGFR and HER2, acting as a selective and reversible inhibitor . It displays a significantly lower potency against ErbB2 and a range of other related tyrosine kinases .
Cellular Effects
The effects of this compound on cells are primarily due to its inhibitory action on EGFR and HER2 . By inhibiting these enzymes, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with EGFR and HER2, leading to their inhibition . This inhibition can result in changes in gene expression and cellular processes .
Temporal Effects in Laboratory Settings
Given its role as an EGFR and HER2 inhibitor, it may have long-term effects on cellular function .
Metabolic Pathways
This compound’s involvement in metabolic pathways is primarily through its interaction with EGFR and HER2
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Falnidamol se sintetiza a través de una serie de reacciones químicas que implican la formación de una estructura de pirimido-pirimidina. La síntesis típicamente involucra la reacción de derivados de aminobenceno con varios reactivos bajo condiciones controladas .
Métodos de Producción Industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de solventes y catalizadores específicos para facilitar las reacciones .
Análisis De Reacciones Químicas
Tipos de Reacciones: Falnidamol experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro
Reactivos y Condiciones Comunes:
Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de litio y aluminio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos
Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede resultar en la formación de derivados hidroxilados, mientras que la reducción puede producir derivados de amina .
Aplicaciones Científicas De Investigación
Falnidamol is a synthetic compound and epidermal growth factor receptor (EGFR) inhibitor that has garnered attention in pharmacological research, particularly for its potential applications in cancer therapy. It is currently in phase 1 clinical trials for the treatment of solid tumors .
Scientific Research Applications
This compound has been investigated for its potential to inhibit the growth and proliferation of cancer cells. Studies have explored its effects on various cancer cell lines, including those of breast, prostate, and lung cancers. this compound's primary application lies in oncology, particularly for treating non-small cell lung cancer (NSCLC). Its role as an epidermal growth factor receptor inhibitor makes it a candidate for combination therapies aimed at overcoming resistance to traditional chemotherapy agents like cisplatin.
Anti-cancer Properties this compound exhibits significant biological activity as an anti-cancer agent. It has been shown to induce G2/M cell cycle arrest and promote apoptosis through the generation of reactive oxygen species (ROS) when used in combination with cisplatin. This combination therapy effectively enhances the cytotoxic effects against NSCLC cells by targeting multiple pathways involved in tumor growth and survival.
ABCB1 Transporter Inhibition this compound acts as a highly potent and specific active ABCB1 transporter inhibitor and can reverse ABCB1-mediated multidrug resistance (MDR) . It specifically reversed ABCB1-mediated MDR but not ABCG2-mediated MDR in vitro and in vivo . Mechanistic studies suggested this compound had no effect on ABCB1 expression or cellular localization, nor on the AKT or ERK pathways . Further studies found that this compound reduced ABCB1's efflux function, resulting in enhanced intracellular agent accumulation and thus overcoming MDR .
Other Mechanisms this compound hydrochloride has been noted for its interactions with various biological pathways. Its mechanism of action involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Specifically, it targets the dual-specificity phosphatase 26 (DUSP26) pathway, which plays a crucial role in cellular responses to stress and proliferation signals.
Data Table: this compound Compared to Other EGFR Inhibitors
Compound | Mechanism of Action | Unique Features |
---|---|---|
Erlotinib | EGFR inhibitor | First-line treatment for NSCLC; oral bioavailability |
Gefitinib | EGFR inhibitor | Selective for mutant forms of EGFR |
Afatinib | Irreversible EGFR inhibitor | Targets multiple ErbB family receptors |
Osimertinib | Third-generation EGFR inhibitor | Effective against T790M resistance mutations |
This compound | EGFR inhibitor; DUSP26 pathway modulator | Synergistic effects with cisplatin; induces ROS |
Case Studies
This compound and Cisplatin in NSCLC Interaction studies have demonstrated that this compound can enhance the effects of other chemotherapeutic agents. In particular, studies indicate that it works synergistically with cisplatin to inhibit tumor growth and induce apoptosis through mechanisms involving ROS generation and modulation of DUSP26 signaling pathways. These findings suggest that this compound may improve treatment outcomes when used alongside existing cancer therapies.
Comparación Con Compuestos Similares
Gefitinib: Another epidermal growth factor receptor inhibitor with similar anticancer properties.
Erlotinib: A compound that also targets the epidermal growth factor receptor and is used in the treatment of various cancers .
Uniqueness of Falnidamol: this compound is unique in its high selectivity for the epidermal growth factor receptor, with minimal activity against other related tyrosine kinases. This selectivity reduces the potential for off-target effects and enhances its therapeutic potential .
Actividad Biológica
Falnidamol, also known as BIBX 1382, is a synthetic compound primarily recognized for its role as an epidermal growth factor receptor (EGFR) inhibitor. This article delves into the biological activity of this compound, particularly its antitumor effects, mechanisms of action, and potential therapeutic applications.
This compound operates primarily by inhibiting the EGFR tyrosine kinase domain, which is crucial for cell proliferation and survival in various cancers. Its mechanism involves:
- Inhibition of Cell Proliferation : this compound has been shown to inhibit the growth of several cancer cell lines, including those associated with breast, prostate, and non-small cell lung cancer (NSCLC) .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the generation of reactive oxygen species (ROS), particularly when used in combination with cisplatin .
- Modulation of Signaling Pathways : this compound targets the dual-specificity phosphatase 26 (DUSP26) pathway, which plays a significant role in cellular responses to stress and proliferation signals .
Biological Activity in Cancer Treatment
This compound's biological activity has been extensively studied in the context of cancer therapy:
- Anti-Cancer Properties : Research indicates that this compound can induce G2/M cell cycle arrest and enhance the cytotoxic effects of conventional chemotherapeutics like cisplatin by targeting multiple pathways involved in tumor growth and survival .
- Synergistic Effects : In combination therapies, this compound has demonstrated synergistic effects that improve treatment outcomes. For instance, studies have reported that this compound enhances the efficacy of cisplatin against NSCLC cells by inducing apoptosis and inhibiting tumor growth .
Table 1: Summary of Key Findings on this compound's Biological Activity
Case Study: Combination Therapy with Cisplatin
In a study examining the effects of this compound combined with cisplatin on NSCLC cells (A549 and H1299), researchers found:
- Cell Viability Reduction : The combination significantly reduced cell viability compared to either drug alone.
- Apoptosis Induction : Increased levels of apoptotic markers were observed in cells treated with both drugs, indicating a higher rate of programmed cell death.
- Mechanistic Insights : Further analysis revealed that this combination led to enhanced oxidative stress in cancer cells, contributing to its effectiveness .
Propiedades
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)-6-N-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN7/c1-27-6-4-11(5-7-27)25-18-21-9-15-16(26-18)17(23-10-22-15)24-12-2-3-14(20)13(19)8-12/h2-3,8-11H,4-7H2,1H3,(H,21,25,26)(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFRZXFNZVCRSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048399 | |
Record name | Falnidamol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196612-93-8 | |
Record name | Falnidamol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196612938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Falnidamol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12966 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Falnidamol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FALNIDAMOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MU316797D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.